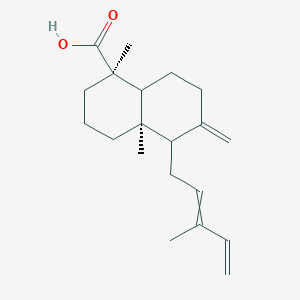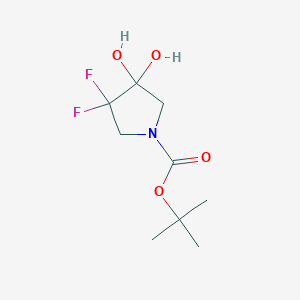
tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H15F2NO4 and a molecular weight of 239.21 g/mol . This compound is characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a pyrrolidine ring, with a tert-butyl ester group at the nitrogen position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with fluorinating agents under controlled conditions. One common method involves the use of tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate as a starting material . The reaction conditions often include the use of solvents such as methanol and the application of specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of halogenated derivatives .
Aplicaciones Científicas De Investigación
tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The hydroxyl groups can participate in hydrogen bonding, further influencing its activity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
- tert-Butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate
- tert-Butyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate is unique due to the presence of both fluorine atoms and hydroxyl groups on the pyrrolidine ring, which imparts distinct chemical and physical properties. These features make it particularly useful in applications requiring high selectivity and reactivity .
Propiedades
Fórmula molecular |
C9H15F2NO4 |
|---|---|
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
tert-butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H15F2NO4/c1-7(2,3)16-6(13)12-4-8(10,11)9(14,15)5-12/h14-15H,4-5H2,1-3H3 |
Clave InChI |
GXELKBHHHZXPGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


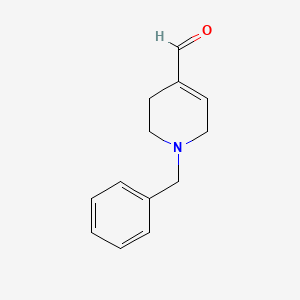

![(9R)-9-[(triisopropylsilyl)oxy]-6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B12440761.png)

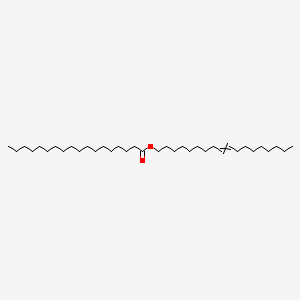
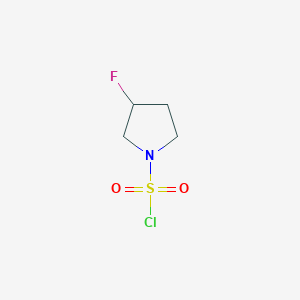
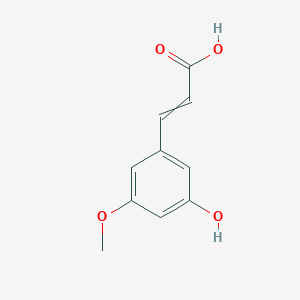
![4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440792.png)
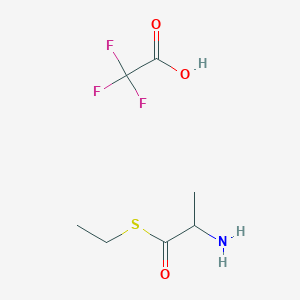


![4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440818.png)
![Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-(dimethylamino)-5-phenyl-](/img/structure/B12440837.png)
